molecular formula C16H22N2O3 B152955 tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 478832-03-0

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B152955
CAS No.: 478832-03-0
M. Wt: 290.36 g/mol
InChI Key: FBSNXICUDZJXNQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C16H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted pyrrolidinone. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
  • tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

Comparison: this compound is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Biological Activity

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrolidinone ring and a benzyl substituent, suggests various pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2OC_{16}H_{22}N_{2}O. The compound features a tert-butyl group, which enhances its lipophilicity and stability, making it suitable for various pharmaceutical applications.

PropertyValue
Molecular FormulaC16H22N2O
Molecular Weight274.36 g/mol
Boiling PointNot available
LogP0.9

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in biological systems. It has been studied for its potential as an enzyme inhibitor, particularly in the context of viral proteases.

Biochemical Pathways

Research indicates that this compound may modulate several biochemical pathways, particularly those involving proteolytic enzymes. This modulation can affect various cellular processes, including apoptosis and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High gastrointestinal absorption is anticipated.
  • Distribution : Potential to cross the blood-brain barrier, indicating possible central nervous system effects.
  • Metabolism : It is not likely to be a substrate for P-glycoprotein, suggesting limited active transport out of cells.

Enzyme Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on various enzymes. For instance, it has been tested against the SARS-CoV main protease, revealing significant inhibitory activity.

CompoundIC50 (μM)
tert-butyl carbamate0.0041
Control Inhibitor4.1

These results indicate that the compound is a potent inhibitor compared to standard controls, highlighting its potential as a therapeutic agent against viral infections .

Case Studies

In a recent study focusing on the design and synthesis of peptidomimetic inhibitors for viral proteases, researchers found that modifications to the structure of compounds similar to this compound could enhance their inhibitory potency significantly. The introduction of specific functional groups was shown to increase binding affinity and selectivity towards target enzymes .

Applications in Drug Development

Due to its structural characteristics and biological activity, this compound serves as a valuable scaffold in drug design:

  • Antiviral Agents : Its efficacy against viral proteases positions it as a candidate for developing antiviral therapeutics.
  • Enzyme Mechanism Studies : The compound is utilized in research to elucidate enzyme mechanisms and develop new enzyme inhibitors.

Properties

IUPAC Name

tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSNXICUDZJXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In tert-butyl alcohol (6 ml) was dissolved 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1.00 g, 4.56 mmol), and triethylamine (0.76 ml, 5.5 mmol) was added thereto. Then, a solution of diphenylphosphoryl azide (1.38 g, 5.02 mmol) in tert-butyl alcohol (4 ml) was added thereto, and the resulting mixture was refluxed for 2 hours. After completion of the reaction, the reaction solution was concentrated and the tert-butyl alcohol was removed as an azeotrope with toluene as much as possible. The residue was purified by a silica gel chromatography (eluent: ethyl acetate/hexane) to obtain tert-butyl 1-benzyl-5-oxo-3-pyrrolidinylcarbamate (480 mg, 51%).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two

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